Thiophene-2-sulfonyl bromide physical and chemical properties
Thiophene-2-sulfonyl bromide physical and chemical properties
An In-depth Technical Guide to Thiophene-2-sulfonyl Bromide
Authored by: A Senior Application Scientist
Abstract
Thiophene-2-sulfonyl bromide is a pivotal reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. As a derivative of thiophene, a sulfur-containing aromatic heterocycle, it combines the unique electronic properties of the thiophene ring with the high reactivity of a sulfonyl bromide functional group.[1][2] This guide offers a comprehensive exploration of the physical and chemical properties of Thiophene-2-sulfonyl bromide, provides detailed experimental protocols, and discusses its applications, with a focus on its role in the development of novel therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the effective utilization of this versatile compound.
Introduction: The Significance of Thiophene-2-sulfonyl Bromide
The thiophene nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[3][4] Its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] Thiophene-2-sulfonyl bromide serves as a critical building block for introducing the thiophene-2-sulfonyl moiety into target molecules. The sulfonyl group, and its subsequent derivatives like sulfonamides, can significantly enhance a molecule's pharmacological profile by improving its binding affinity to biological targets and modifying its physicochemical properties, such as solubility and metabolic stability.[4] This guide will delve into the core characteristics of Thiophene-2-sulfonyl bromide, providing the technical foundation necessary for its safe and effective application in research and development.
Physical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in synthesis.
Physical Characteristics
The key physical properties of Thiophene-2-sulfonyl bromide are summarized in the table below. These properties are essential for its proper handling, storage, and use in quantitative experiments.
| Property | Value | Source |
| CAS Number | 52259-99-1 | [6] |
| Molecular Formula | C₄H₃BrO₂S₂ | [6] |
| Molecular Weight | 227.1 g/mol | [6] |
| Appearance | Data not consistently available; likely a solid or liquid. | |
| Solubility | Reacts with water. Soluble in many organic solvents. | [7] |
Spectroscopic Data Profile
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¹H NMR: The proton NMR spectrum is expected to show three signals corresponding to the protons on the thiophene ring. The chemical shifts would be downfield due to the electron-withdrawing effect of the sulfonyl bromide group. The proton at the 5-position would likely appear as a doublet of doublets, coupling to the protons at the 3 and 4-positions. The protons at the 3 and 4-positions would also appear as multiplets, with their specific coupling patterns revealing their connectivity.
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¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbons of the thiophene ring.[9] The carbon atom attached to the sulfonyl group (C2) would be significantly deshielded and appear at a higher chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands for Thiophene-2-sulfonyl bromide would include strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the range of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.[10][11]
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Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (227.1 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and sulfur (³²S and ³⁴S).[12] A common fragmentation pattern for sulfonyl halides is the loss of the halogen atom followed by the loss of sulfur dioxide (SO₂).[12]
Chemical Properties and Reactivity
The synthetic utility of Thiophene-2-sulfonyl bromide stems from the reactivity of the sulfonyl bromide group. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution
The bromide ion is an excellent leaving group, facilitating nucleophilic substitution at the sulfur center. This is the most common reaction pathway for this compound.
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Reaction with Amines (Sulfonamide Formation): Thiophene-2-sulfonyl bromide readily reacts with primary and secondary amines to form the corresponding N-substituted thiophene-2-sulfonamides. This reaction is of paramount importance in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs.[13][14]
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Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, it reacts with alcohols to yield sulfonate esters.
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Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water to form thiophene-2-sulfonic acid. This necessitates handling and storage under anhydrous conditions.
The general mechanism for nucleophilic substitution is depicted below:
Caption: General reaction of Thiophene-2-sulfonyl bromide.
Stability and Reactivity Considerations
The electron-withdrawing nature of the sulfonyl bromide group deactivates the thiophene ring towards electrophilic aromatic substitution.[15] Conversely, the thiophene ring itself is generally stable under a variety of reaction conditions, though it can be susceptible to oxidation at the sulfur atom under harsh conditions.[16]
Synthesis and Experimental Protocols
While Thiophene-2-sulfonyl bromide can be purchased commercially, understanding its synthesis is valuable. A modern and efficient method involves the conversion of a sulfonyl hydrazide precursor.[17]
Synthesis of Thiophene-2-sulfonyl Bromide from Thiophene-2-sulfonyl Hydrazide
This protocol is adapted from a general procedure for the synthesis of sulfonyl bromides.[17]
Workflow Diagram:
Caption: Synthesis workflow for Thiophene-2-sulfonyl Bromide.
Step-by-Step Protocol:
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Preparation: To a solution of thiophene-2-sulfonyl hydrazide (1.0 equivalent) in acetonitrile (CH₃CN), add N-bromosuccinimide (NBS) (2.0 equivalents) in one portion.[17]
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can then be purified by flash column chromatography on silica gel (using a solvent system such as petroleum ether/ethyl acetate) to afford the pure Thiophene-2-sulfonyl bromide.[17]
Causality Note: The use of NBS provides a mild and effective source of electrophilic bromine, which reacts with the sulfonyl hydrazide to generate the sulfonyl bromide in high yield. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Safety, Handling, and Storage
Thiophene-2-sulfonyl bromide and its analogs are reactive and hazardous chemicals that must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazards: This compound is corrosive and causes severe skin and eye burns.[18] Inhalation of its vapors can cause chemical burns to the respiratory tract.[18] It reacts violently with water.
-
Handling: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Avoid contact with moisture, strong bases, and oxidizing agents.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[18] To maintain product quality, refrigeration may be recommended. Store away from incompatible materials.[18] For long-term viability, solid forms should be stored in a desiccator.
Conclusion and Future Outlook
Thiophene-2-sulfonyl bromide is a valuable and reactive intermediate for the synthesis of a wide range of thiophene-containing compounds. Its ability to readily form sulfonamides makes it particularly indispensable in drug discovery and development, where the thiophene-sulfonamide scaffold continues to be a source of new therapeutic candidates.[4][14] A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full synthetic potential while ensuring laboratory safety. As research into novel heterocyclic compounds expands, the demand for versatile building blocks like Thiophene-2-sulfonyl bromide is expected to grow, solidifying its role in the advancement of chemical and pharmaceutical sciences.
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